molecular formula C18H11BrO5 B2746707 2-oxo-2-phenylethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate CAS No. 301234-18-4

2-oxo-2-phenylethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate

Cat. No. B2746707
CAS RN: 301234-18-4
M. Wt: 387.185
InChI Key: VKDAKGGGDMRZJC-UHFFFAOYSA-N
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Description

“2-oxo-2-phenylethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate” is a chemical compound with the molecular formula C18H11BrO5 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The compound can be synthesized through the Knoevenagel condensation reaction of 5-bromo-2-hydroxybenzaldehyde and ethyl cyanoacetate . This reaction is catalyzed by CF3COOH .


Molecular Structure Analysis

The structure of the compound has been confirmed by single crystal X-rays diffraction analysis . The asymmetric unit contained two identical molecules A and B which are different with respect to crystallography .


Chemical Reactions Analysis

The crystal packing of the compound is mainly stabilized by C–H⋯N and C–H⋯O bonding which is further stabilized by C–N⋯π and off-set π⋯π stacking interactions .


Physical And Chemical Properties Analysis

The compound forms white crystals . It has a melting point of 161–163 °C (from CHCl3) . The compound’s FTIR (KBr) cm−1, 1H NMR (300 MHz, DMSO-d6), 13C NMR (75 MHz, DMSO-d6), and MS (m/z, relative intensity %) values are provided in the source .

Scientific Research Applications

Synthesis and Structural Analysis

One of the foundational steps in exploring the applications of 2-oxo-2-phenylethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate involves its synthesis and the structural analysis of its derivatives. Researchers have developed methods for synthesizing various derivatives of 2H-chromene, highlighting the compound's versatility. For instance, a study presented a base-dependent cascade synthesis of novel Pyrano[3,2-c]coumarin derivatives from Baylis–Hillman bromide, indicating the compound's potential in creating structurally complex molecules with significant yields (Ge, Yang, Wu, & Xia, 2010). Additionally, the microwave-assisted synthesis of novel 2H-chromene derivatives bearing phenylthiazolidinones demonstrated the compound's efficacy in producing bioactive molecules through efficient methods (El Azab, Youssef, & Amin, 2014).

Biological Activity Evaluation

The biological activity of 2-oxo-2H-chromene derivatives is a significant area of interest. These compounds have been evaluated for various biological activities, including antimicrobial properties. For example, a study on the microwave-assisted synthesis of novel 2H-chromene derivatives bearing phenylthiazolidinones revealed that these compounds exhibited remarkable antimicrobial activity against different classes of bacteria and fungi, showcasing the potential of 2-oxo-2H-chromene derivatives in contributing to new antimicrobial agents (El Azab, Youssef, & Amin, 2014).

Anticancer Activity and Photophysical Properties

Further research into 2-oxo-2H-chromene derivatives has also explored their anticancer activity and photophysical properties. The synthesis and anticancer activity evaluation of 2-oxo-2H-chromenylpyrazolecarboxylates provided insights into their potential as therapeutic agents, highlighting the diversity of applications within the realm of cancer research (Kumar et al., 2013). Additionally, the study of chromene derivatives' crystal structures and conformational behaviors sheds light on their fluorescence properties, contributing to the development of novel materials with potential applications in imaging and diagnostics (Shi, Liang, & Zhang, 2017).

Safety and Hazards

Sigma-Aldrich provides this product as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

phenacyl 6-bromo-2-oxochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrO5/c19-13-6-7-16-12(8-13)9-14(18(22)24-16)17(21)23-10-15(20)11-4-2-1-3-5-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDAKGGGDMRZJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-2-phenylethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate

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